molecular formula C8H17NO B1414972 4-[Methyl(propan-2-yl)amino]butan-2-one CAS No. 5843-24-3

4-[Methyl(propan-2-yl)amino]butan-2-one

Cat. No.: B1414972
CAS No.: 5843-24-3
M. Wt: 143.23 g/mol
InChI Key: JRSKFKZAKLAAMS-UHFFFAOYSA-N
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Description

4-[Methyl(propan-2-yl)amino]butan-2-one is a tertiary amine-containing ketone with the molecular formula C₈H₁₅NO. It features a butan-2-one backbone substituted with a methyl and isopropyl amino group at the 4-position. This compound has been studied for its bioactive properties, particularly in antimicrobial and insecticidal applications. For instance, it demonstrated significant larvicidal activity against Spodoptera litura (LD₅₀ = 330.69 µg/mL) and strong inhibitory effects on bacteria and fungi .

Properties

IUPAC Name

4-[methyl(propan-2-yl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9(4)6-5-8(3)10/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKFKZAKLAAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-24-3
Record name 4-[methyl(propan-2-yl)amino]butan-2-one
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Biological Activity

4-[Methyl(propan-2-yl)amino]butan-2-one, also known as a derivative of butanone with potential pharmacological applications, has garnered attention in recent years due to its biological activity. This compound, with the molecular formula C₈H₁₇NO, is being investigated for its effects on various biological systems, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a butanone backbone with a methyl group and an isopropyl amino group attached. Its unique structure contributes to its biological properties, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant Potential : The compound has been explored as a candidate for antidepressant therapy due to its structural similarities to known antidepressants. Studies suggest it may influence neurotransmitter systems, particularly serotonin and norepinephrine .
  • Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes such as lysosomal phospholipase A₂ (LPLA₂), which is relevant in various pathological conditions .

Antidepressant Activity

A study highlighted the synthesis of various compounds similar to this compound, demonstrating their potential as antidepressants through mechanisms involving serotonin reuptake inhibition. The compound's structural analogs showed promising results in preclinical models .

Enzyme Inhibition Studies

Research examining the inhibition of LPLA₂ by cationic amphiphilic compounds indicates that this compound may have a broader impact on lipid metabolism and inflammatory responses. The study utilized a series of assays to determine the compound's efficacy in inhibiting LPLA₂ activity .

Case Studies

Study ReferenceFocusKey Findings
Antidepressant SynthesisIdentified structural analogs with significant antidepressant activity.
Enzyme InhibitionDemonstrated inhibition of LPLA₂, suggesting potential therapeutic applications in lipid-related disorders.
Pharmacokinetic ProfilesEvaluated the absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and metabolism of this compound. Preliminary data indicate favorable profiles in terms of bioavailability and metabolic stability, which are essential for therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[Methyl(propan-2-yl)amino]butan-2-one is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. Its structure features a butanone backbone with an isopropylamine substituent, which is crucial for its biological interactions. The presence of both amine and ketone functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Research has identified several biological activities associated with this compound:

1. Antidepressant Potential
Studies suggest that this compound may have antidepressant properties due to its structural similarities to known antidepressants. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine, making it a candidate for further exploration in the treatment of depression.

2. Enzyme Inhibition
The compound has been implicated in the inhibition of specific enzymes such as lysosomal phospholipase A₂ (LPLA₂). This inhibition is relevant in various pathological conditions, including inflammation and lipid metabolism disorders. Research indicates that it may impact lipid metabolism and inflammatory responses through enzyme inhibition.

Scientific Research Applications

This compound has several notable applications in scientific research:

Field Application
Chemistry Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Biology Studied for potential antimicrobial and antiviral properties.
Medicine Serves as a building block for developing drugs targeting specific enzymes and receptors.
Industry Utilized in producing fine chemicals and as a precursor for various industrial processes.

Antidepressant Activity

A pivotal study focused on synthesizing analogs of this compound to assess their antidepressant potential through mechanisms involving serotonin reuptake inhibition. Preclinical models indicated promising results, warranting further investigation into its therapeutic efficacy.

Enzyme Inhibition Studies

Research examining the inhibition of LPLA₂ by this compound utilized various assays to determine its effectiveness. The findings suggest that it could play a role in managing conditions linked to lipid metabolism disturbances.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable profiles regarding bioavailability and metabolic stability, which are critical factors for any drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the butan-2-one core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
4-[Methyl(propan-2-yl)amino]butan-2-one Methyl(isopropyl)amino C₈H₁₅NO 157.21 - Bioactive (antimicrobial, larvicidal) ; discontinued commercially
4-Phenyl-2-butanone Phenyl C₁₀H₁₂O 148.20 2550-26-7 Laboratory chemical; no reported bioactivity
4-(4-Methylphenyl)butan-2-one p-Tolyl C₁₁H₁₄O 162.23 7774-79-0 Structural analog with aromatic substitution; limited bioactivity data
4-(4-Isopropylphenyl)butan-2-one 4-Isopropylphenyl C₁₃H₁₈O 190.28 10528-64-0 Higher molecular weight; density 0.953 g/cm³ at 22.2°C
4-(p-Hydroxyphenyl)butan-2-one p-Hydroxyphenyl C₁₀H₁₂O₂ 164.20 5471-51-2 Polar hydroxyl group; potential for enhanced solubility

Physicochemical Properties

  • Boiling Points: 4-(4-Isopropylphenyl)butan-2-one has a boiling range of 178–186°C at 5 Torr , while simpler analogs like 4-Phenyl-2-butanone lack detailed thermal data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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